Cas no 875-59-2 (4-Hydroxy-2-methylacetophenone)

4-Hydroxy-2-methylacetophenone is a substituted acetophenone derivative featuring both hydroxyl and methyl functional groups. This compound is of interest in organic synthesis due to its reactivity as a ketone and phenol, enabling its use as an intermediate in pharmaceuticals, fragrances, and specialty chemicals. Its structural properties allow for selective functionalization, making it valuable in the preparation of more complex molecules. The presence of the hydroxyl group enhances solubility in polar solvents, facilitating reactions under mild conditions. Additionally, its stability under standard storage conditions ensures consistent performance in synthetic applications. This compound is typically characterized by high purity, ensuring reproducibility in research and industrial processes.
4-Hydroxy-2-methylacetophenone structure
875-59-2 structure
Product Name:4-Hydroxy-2-methylacetophenone
CAS No:875-59-2
MF:C9H10O2
MW:150.174502849579
MDL:MFCD00002303
CID:723007
PubChem ID:24895594
Update Time:2025-10-23

4-Hydroxy-2-methylacetophenone Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Hydroxy-2-methylphenyl)ethanone
    • 4'-Hydroxy-2'-methylacetophenone
    • 2-METHYL-4-HYDROXYACETOPHENONE
    • 4`-Hydroxy-2`-methylacetophenone
    • 4-Hydroxy-2-Methylacetophenone
    • Ethanone,1-(4-hydroxy-2-methylphenyl)-
    • 4-Acetyl-3-methylphenol
    • Ethanone, 1-(4-hydroxy-2-methylphenyl)-
    • 1-(4-hydroxy-2-methylphenyl)ethan-1-one
    • IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • 1-acetyl-4-hydroxy-2-methylbenzene
    • 2'-methyl-4'-hydroxyacetophenone
    • NSC63364
    • 1-(4-Hydroxy-2-methyl-phenyl)-ethanone
    • 4-Ace
    • 4′-Hydroxy-2′-methylacetophenone
    • 1-(4-Hydroxy-2-methylphenyl)ethanone (ACI)
    • Acetophenone, 4′-hydroxy-2′-methyl- (7CI, 8CI)
    • 2′-Methyl-4′-hydroxyacetophenone
    • NSC 63364
    • BDBM50220613
    • NSC-63364
    • AKOS000112425
    • SCHEMBL96129
    • DB-028903
    • Z1255386683
    • CK2556
    • 4'-hydroxy-2'-methyl-acetophenone
    • 3-methyl-4-acetylphenol
    • H1124
    • HY-W010254
    • 8K85H86ZED
    • EN300-137955
    • BCP22830
    • 4 inverted exclamation marka-Hydroxy-2 inverted exclamation marka-methylacetophenone
    • BCP9000042
    • CS-W010970
    • STL444724
    • 4'-Hydroxy-2'-methylacetophenone, 98%
    • PD158273
    • 1-(4-Hydroxy-2-methylphenyl)ethanone #
    • (4-hydroxy-2-methylphenyl)ethanone
    • NS00039203
    • CHEMBL47807
    • SB39272
    • MFCD00002303
    • UNII-8K85H86ZED
    • CHEBI:87314
    • Q27159519
    • InChI=1/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H
    • 4 inverted exclamation mark -Hydroxy-2 inverted exclamation mark -methylacetophenone
    • 875-59-2
    • SY050679
    • AS-17850
    • 2-methyl-4hydroxyacetophenone
    • EINECS 212-874-2
    • DTXSID60236363
    • 4-Hydroxy-2-methylacetophenone
    • MDL: MFCD00002303
    • Inchi: 1S/C9H10O2/c1-6-5-8(11)3-4-9(6)7(2)10/h3-5,11H,1-2H3
    • InChI Key: IAMNVCJECQWBLZ-UHFFFAOYSA-N
    • SMILES: O=C(C)C1C(C)=CC(O)=CC=1
    • BRN: 2043591

Computed Properties

  • Exact Mass: 150.06800
  • Monoisotopic Mass: 150.068079557 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3
  • Surface Charge: 0
  • Tautomer Count: 21
  • XLogP3: 1.6
  • Molecular Weight: 150.17

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.059 g/mL at 25 °C(lit.)
  • Melting Point: 128.0 to 132.0 deg-C
  • Boiling Point: 313°C(lit.)
  • Refractive Index: 1.5369 (estimate)
  • PSA: 37.30000
  • LogP: 1.90320
  • Solubility: Not determined

4-Hydroxy-2-methylacetophenone Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H315,H319,H335
  • Warning Statement: P261,P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Storage Condition:Store at room temperature
  • Risk Phrases:R36/37/38

4-Hydroxy-2-methylacetophenone Customs Data

  • HS CODE:2914501900
  • Customs Data:

    China Customs Code:

    2914501900

    Overview:

    2914501900 Other ketophenols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    2914501900 other ketone-phenols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%

4-Hydroxy-2-methylacetophenone Pricemore >>

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4-Hydroxy-2-methylacetophenone Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic anhydride ;  rt → 60 °C
1.2 10 min, 60 °C
Reference
Tf2O-mediated direct and regiospecific para-acylation of phenols with carboxylic acids
Khodaei, M. M.; et al, Bulletin of the Korean Chemical Society, 2011, 32(5), 1784-1786

Production Method 2

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Production Method 3

Reaction Conditions
1.1 Reagents: Phosphorus pentoxide ,  Silica ;  24 h, 100 °C
Reference
Improvement of selectivity in the Fries rearrangement and direct acylation reactions by means of P2O5/SiO2 under microwave irradiation in solvent-free media
Eshghi, Hossein; et al, Journal of Chemical Research, 2003, (12), 763-764

Production Method 4

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

Production Method 5

Reaction Conditions
1.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 6

Reaction Conditions
1.1 Solvents: Pyridine
2.1 Catalysts: p-Toluenesulfonic acid monohydrate ;  30 min, 90 - 160 °C
Reference
Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement
Chouke, Prashant B.; et al, Journal of Chemical and Pharmaceutical Research, 2015, 7(9), 727-731

Production Method 7

Reaction Conditions
1.1 Solvents: Ethanol
Reference
Modification of photochemical reactivity by cyclodextrin complexation. Product selectivity in photo-Fries rearrangement
Syamala, M. S.; et al, Tetrahedron, 1988, 44(23), 7234-42

Production Method 8

Reaction Conditions
1.1 Reagents: Iodine Solvents: Dimethyl sulfoxide ;  30 min, 130 °C
Reference
A new method for the facile synthesis of hydroxylated flavones by using allyl protection
Nawghare, B. R.; et al, Journal of Heterocyclic Chemistry, 2014, 51(2), 291-302

Production Method 9

Reaction Conditions
1.1 Reagents: Aluminum chloride ,  Hydrochloric acid
Reference
The role of hydrochloric acid in the Fries reaction. III
Gerecs, A.; et al, Acta Chimica Academiae Scientiarum Hungaricae, 1955, 8, 295-302

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic acid
Reference
Dual-Stereocontrol Asymmetric Cobalt-Catalyzed Hydroboration of Sterically Hindered Styrenes
Zhang, Heyi; et al, ACS Catalysis, 2016, 6(10), 6596-6600

Production Method 11

Reaction Conditions
1.1 Reagents: Titanium tetrachloride
Reference
Ipso nitration. XIX. Formation of cyclohexadiene adducts from nitration of 4-ethyltoluene and 1,4-diethylbenzene in nitric acid and acetic anhydride
Fischer, Alfred; et al, Australian Journal of Chemistry, 1978, 31(6), 1241-7

Production Method 12

Reaction Conditions
Reference
Photo-Fries rearrangement: synthesis of alkyl hydroxyaryl ketones
Pathak, Ved Prakash; et al, Synthesis, 1981, (11), 882-3

Production Method 13

Reaction Conditions
Reference
Product class 1: monohydric phenols and corresponding phenolates - synthesis from nonaromatic precursors
Thomas, A. W., Science of Synthesis, 2007, 31, 337-401

Production Method 14

Reaction Conditions
Reference
Product class 8: aryl ketones
Campagne, J. M.; et al, Science of Synthesis, 2005, 26, 989-1044

Production Method 15

Reaction Conditions
Reference
Product class: monohydric phenol, and corresponding phenolates - synthesis by rearrangement
Gonzalez-Bello, C.; et al, Science of Synthesis, 2007, 31, 319-330

Production Method 16

Reaction Conditions
1.1 Catalysts: Trifluoromethanesulfonic acid ;  0 °C; 16 h, 0 °C → rt
Reference
Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: effective synthesis of optically active homotyrosines
Murashige, Ryo; et al, Tetrahedron, 2011, 67(3), 641-649

4-Hydroxy-2-methylacetophenone Raw materials

4-Hydroxy-2-methylacetophenone Preparation Products

4-Hydroxy-2-methylacetophenone Suppliers

Amadis Chemical Company Limited
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(CAS:875-59-2)4-Hydroxy-2-methylacetophenone
Order Number:A842262
Stock Status:in Stock
Quantity:100g/500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 06:55
Price ($):1061.0/4249.0
Email:sales@amadischem.com

Additional information on 4-Hydroxy-2-methylacetophenone

Comprehensive Guide to 4-Hydroxy-2-methylacetophenone (CAS No. 875-59-2): Properties, Applications, and Industry Insights

4-Hydroxy-2-methylacetophenone (CAS No. 875-59-2), also known as 2-Methyl-4-hydroxyacetophenone, is a versatile organic compound widely used in pharmaceuticals, fragrances, and specialty chemicals. Its molecular formula C9H10O2 and unique structural features make it a valuable intermediate in synthetic chemistry. This article explores its physicochemical properties, industrial applications, and answers trending questions like "Is 4-Hydroxy-2-methylacetophenone biodegradable?" or "How to synthesize 4-Hydroxy-2-methylacetophenone?"—topics frequently searched in academic and industrial circles.

The compound’s ketone and phenolic hydroxyl functional groups enable diverse reactivity, making it a precursor for UV absorbers and flavor enhancers. Recent studies highlight its potential in green chemistry, aligning with the global shift toward sustainable production. Researchers are investigating enzymatic synthesis routes to reduce environmental impact, a hotspot in 2024’s bio-based chemical trends. Analytical techniques like HPLC and GC-MS are commonly employed for purity assessment, ensuring compliance with pharmaceutical-grade standards.

In the fragrance industry, 4-Hydroxy-2-methylacetophenone contributes to floral and woody notes, often replacing traditional ingredients due to its stability. Its low toxicity profile (as per OECD 420 guidelines) further boosts adoption in cosmetic formulations. A rising Google search query—"4-Hydroxy-2-methylacetophenone vs. Benzophenone in sunscreens"—reflects consumer interest in safer alternatives. Regulatory databases like ECHA and FDA list it as non-hazardous under normal handling conditions.

From a commercial perspective, the compound’s market is expanding, driven by demand for high-purity intermediates in Asia-Pacific pharmaceutical hubs. Suppliers emphasize batch-to-batch consistency, addressing another frequent buyer concern: "Where to source lab-grade 4-Hydroxy-2-methylacetophenone?" Storage recommendations typically include amber glass containers to prevent photodegradation, a detail often overlooked in technical datasheets.

Innovative applications are emerging, such as its use in polymeric photoinitiators for 3D printing resins—a niche explored in recent patents. This aligns with the broader "smart materials" trend, where users search for "functional acetophenone derivatives." Future research may focus on catalytic asymmetric synthesis to access enantiopure forms, a topic gaining traction in medicinal chemistry forums.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:875-59-2)4-Hydroxy-2-methylacetophenone
A842262
Purity:99%/99%
Quantity:100g/500g
Price ($):1061.0/4249.0
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